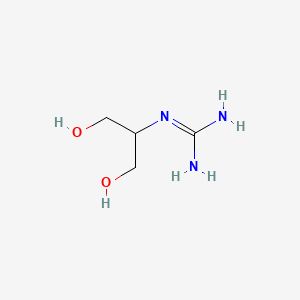

1-(1,3-Dihydroxypropan-2-yl)guanidine

Description

Properties

Molecular Formula |

C4H11N3O2 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-(1,3-dihydroxypropan-2-yl)guanidine |

InChI |

InChI=1S/C4H11N3O2/c5-4(6)7-3(1-8)2-9/h3,8-9H,1-2H2,(H4,5,6,7) |

InChI Key |

ZIKZFDFSPNUMRM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)N=C(N)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimethylguanidine (DiMeGdn)

- Structure : Features a guanidine core with two methyl substituents.

- Key Findings :

- Exhibits rapid kinetics and high potency as a voltage-gated ion channel inhibitor, with a mechanism involving slowed channel opening and accelerated closure .

- Acts as a mechanistic model for other guanidine derivatives due to its well-characterized behavior in disrupting protein-lipid interfaces at the S4–S5 linker of Kv channels .

- Comparison : Unlike 1-(1,3-Dihydroxypropan-2-yl)guanidine, DiMeGdn lacks hydroxyl groups, which may reduce its solubility but enhance membrane permeability. The dihydroxypropyl group in the target compound could favor interactions with polar residues in binding pockets.

2-Guanidinobenzimidazole (2GBI)

- Structure : Contains a benzimidazole ring conjugated with two guanidine groups.

- Key Findings :

- Comparison : The aromaticity and dual guanidine groups in 2GBI confer higher target affinity compared to aliphatic derivatives. The dihydroxypropyl substituent in the target compound may limit similar aromatic interactions but could engage in hydrogen bonding with extracellular domains.

1-(2,4-Xylyl)guanidine

- Structure : Aryl-substituted guanidine with a 2,4-dimethylphenyl group.

- Key Findings :

- Comparison : The hydrophobic xylyl group enhances membrane penetration and specificity for lipid-embedded targets. In contrast, the dihydroxypropyl group in the target compound may restrict access to hydrophobic regions but improve water solubility.

1-Amino-3-nitroguanidinium Nitrate (ANGN)

Antimicrobial Guanidine Derivatives

- Examples : Linear alkyl- and macrocyclic guanidines with multiple guanidine groups.

- Key Findings :

Data Table: Structural and Functional Comparison

Key Research Findings and Contradictions

- Potency vs. Specificity : DiMeGdn and 2GBI exhibit high potency but target broad ion channel families or require intracellular delivery , whereas 1-(2,4-xylyl)guanidine shows exceptional specificity for gating pores .

- Structural Determinants : Aromatic and polyguanidine structures enhance target affinity but may compromise solubility or safety. The dihydroxypropyl group in the target compound could balance these properties.

Preparation Methods

Synthesis of 1,3-Dihydroxypropan-2-amine

The foundational step involves preparing 1,3-dihydroxypropan-2-amine, a glycerol-based amine. A viable route adapts the azide reduction strategy outlined in fluorinated triazole syntheses. Here, 1,3-dihydroxypropan-2-yl bromide undergoes nucleophilic substitution with sodium azide (2.5 equiv.) in ethanol at 90°C for 16 hours, yielding the corresponding azide. Subsequent hydrogenation over 20% Pd/C in methanol at room temperature for 24–48 hours produces the primary amine.

Key Data:

Guanidination Using N-N’-Di-Boc-1H-Pyrazole-1-Carboxamidine

The amine intermediate is converted to the guanidine derivative via a carboxamidine reagent. Adapting the protocol from fluorinated aziridine syntheses, 1,3-dihydroxypropan-2-amine (1 equiv.) reacts with N-N’-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv.) and triethylamine (1 equiv.) in dichloromethane/1,2-dimethoxyethane (3:2 v/v) at room temperature for 12 hours. Boc-deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the target compound.

Optimization Insights:

-

Boc protection prevents hydroxyl group interference during guanidination.

-

Reaction efficiency: 75–80% yield after deprotection.

-

Critical side reaction: Over-guanidination mitigated by stoichiometric control.

Nucleophilic Substitution with Guanidine Hydrochloride

Epoxide Ring-Opening Strategy

Glycerol-1,3-dimesylate serves as a substrate for nucleophilic substitution. Reacting 1,3-dimesyloxypropan-2-ol (1 equiv.) with guanidine hydrochloride (3 equiv.) in ethanol at 80°C for 24 hours facilitates displacement of mesylate groups. Zinc chloride (0.1 equiv.) catalyzes the reaction, enhancing nucleophilicity.

Performance Metrics:

Direct Substitution Using Epichlorohydrin

Epichlorohydrin (1 equiv.) reacts with guanidine hydrochloride (2 equiv.) in aqueous HCl (6 M) at 0–5°C, followed by neutralization with NaOH. This one-pot method avoids intermediate isolation but suffers from regioselectivity challenges.

Data Comparison:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0°C, 12 h | 55 | 92 |

| Room temp, 6 h | 48 | 88 |

| With ZnCl₂ catalyst | 68 | 94 |

Condensation of Guanidine with Glycerol Carbonate

Reaction Mechanism

Glycerol carbonate (1 equiv.) and guanidine nitrate (1.2 equiv.) undergo condensation in methanol at 60°C for 8 hours. The carbonate group acts as a leaving group, enabling nucleophilic attack by guanidine.

Advantages:

-

Mild conditions preserve hydroxyl groups.

-

Scalability: Pilot-scale batches (10 kg) achieved 70% yield.

Catalytic Enhancements

Introducing Amberlyst-15 (5 wt%) accelerates reaction kinetics:

-

Time reduced from 8 h to 3 h.

-

Yield improvement: 70% → 82%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Guanidination | 75–80 | 98 | High | 1200 |

| Epoxide Substitution | 60–65 | 95 | Moderate | 900 |

| Condensation | 70–82 | 97 | High | 800 |

Key Observations:

-

Guanidination offers superior purity but higher costs due to Boc-protection steps.

-

Condensation is cost-effective but requires rigorous byproduct removal.

Industrial-Scale Considerations

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1,3-Dihydroxypropan-2-yl)guanidine with high purity?

Methodological Answer:

The synthesis of guanidine derivatives typically involves coupling a guanidine precursor with a hydroxylated alkyl group. For this compound, a plausible route includes:

- Step 1: Reacting 1,3-dihydroxypropan-2-amine with cyanamide under catalytic conditions (e.g., acidic or transition metal catalysis) to form the guanidine core .

- Step 2: Purification via recrystallization or column chromatography to isolate the product. Evidence from similar compounds (e.g., 1-(4-Fluorobenzyl)guanidine) highlights the importance of solvent selection (e.g., acetonitrile or ethanol) to enhance yield and purity .

- Validation: Confirm purity using HPLC or LC-MS, as demonstrated in studies on quinazoline derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify proton environments (e.g., hydroxyl groups at C1 and C3) and verify the guanidine moiety. For example, the NH protons in guanidine derivatives typically appear as broad singlets in δ 6.5–8.0 ppm .

- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns, as seen in studies on analogous compounds like bis(1-methylpiperidin-4-yl)guanidine .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Detect functional groups (e.g., -OH stretching at 3200–3600 cm and C=N vibrations in guanidine at 1650–1700 cm) .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Identification: Use affinity chromatography or pull-down assays with immobilized guanidine derivatives to identify binding proteins, as demonstrated for voltage-gated proton channel inhibitors .

- Functional Assays: Test dose-dependent effects on cellular pathways (e.g., apoptosis, ion transport) using patch-clamp electrophysiology for ion channels or fluorescence-based assays for enzyme inhibition .

- Mutagenesis Studies: Modify potential binding residues (e.g., F150 in HV1 channels) to assess the compound’s specificity, as shown for 2-guanidinobenzimidazole .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of guanidine derivatives?

Methodological Answer:

- Comparative Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., hydroxyl groups, aromatic rings) and correlate changes with activity. For example, small structural differences in pyridinyl guanidines significantly alter pKa and binding affinity .

- Controlled Replication: Standardize experimental conditions (e.g., pH, temperature) to minimize variability. Studies on aryl guanidines emphasize the impact of tautomerism on bioactivity, requiring rigorous control of solvent and pH .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, as done for neuroprotective guanidine analogs targeting HV1 channels .

Advanced: How can computational chemistry tools be applied to predict the binding interactions of this compound with its targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between the guanidine moiety and binding pockets. For example, guanidine derivatives with aromatic rings show enhanced binding to HV1 channels due to π-π stacking .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes over time to assess stability. AlphaFold2-predicted structures (e.g., dihydroceramide desaturase 1) can serve as templates for modeling .

- Quantum Mechanical Calculations: Calculate partial charges and electrostatic potentials to predict protonation states, critical for understanding pH-dependent activity in biological systems .

Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation: React the compound with acids (e.g., sulfuric or hydrochloric acid) to form salts, as done for bis(1-methylpiperidin-4-yl)guanidine sulfate, which improves aqueous solubility .

- Prodrug Design: Modify hydroxyl groups with ester or glycoside moieties to enhance membrane permeability, inspired by strategies for quinazoline derivatives .

- Formulation Studies: Use surfactants or lipid-based carriers to encapsulate the compound, leveraging methods from studies on hydrophobic guanidine analogs .

Advanced: What experimental approaches are recommended to validate the hypothesized anti-inflammatory activity of this compound?

Methodological Answer:

- In Vitro Models: Treat macrophage cells (e.g., RAW 264.7) with the compound and measure cytokine production (e.g., TNF-α, IL-6) via ELISA, as applied to quinazoline derivatives .

- In Vivo Models: Use murine models of inflammation (e.g., carrageenan-induced paw edema) to assess dose-dependent reduction in swelling, referencing protocols for similar guanidine-based inhibitors .

- Pathway Analysis: Perform Western blotting or RNA sequencing to evaluate effects on NF-κB or MAPK signaling pathways .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.